molecular formula C20H16FN3O2 B6455653 5-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2325705-80-2

5-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6455653
CAS No.: 2325705-80-2
M. Wt: 349.4 g/mol
InChI Key: PTPXMQPOEPALJS-UHFFFAOYSA-N
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Description

The molecule “5-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrazin-4-one core, which is a bicyclic structure containing two nitrogen atoms. Attached to this core are a 4-fluorophenyl group, a methoxyphenyl group, and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of the bicyclic pyrazolo[1,5-a]pyrazin-4-one core and the various substituents. The presence of the nitrogen atoms in the ring structure would likely result in a high degree of electron delocalization, potentially giving the molecule interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich pyrazole ring and the various substituents. The fluorine atom on the fluorophenyl group is highly electronegative, which could make that portion of the molecule susceptible to nucleophilic attack . The methoxy group could potentially be cleaved under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and lipophilicity, potentially influencing its solubility and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were to be used as a drug, for example, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. For example, if it exhibits interesting biological activity, it could be studied as a potential therapeutic agent .

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c1-26-17-4-2-3-15(11-17)18-12-19-20(25)23(9-10-24(19)22-18)13-14-5-7-16(21)8-6-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPXMQPOEPALJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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